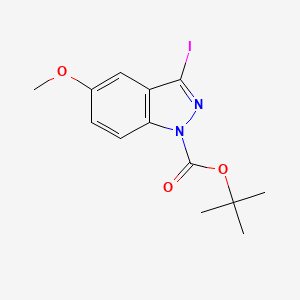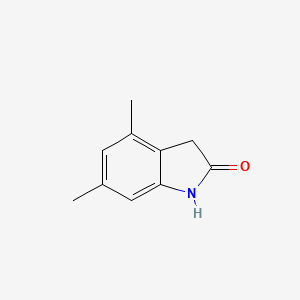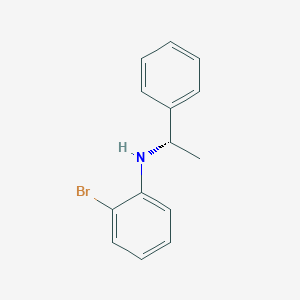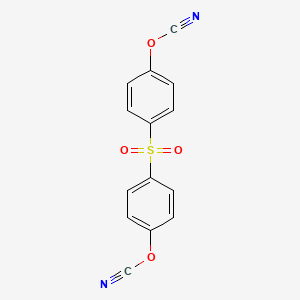
(S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide
Übersicht
Beschreibung
(S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide, also known as L-765,314, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. The inhibition of FAAH by L-765,314 has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has explored the use of derivatives of (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide in anticancer, anti-inflammatory, and analgesic applications. A study developed new chemical entities as potential agents for these purposes, utilizing the Leuckart synthetic pathway. Compounds with 1-phenylethylamine as the basic moiety attached to substituted phenols were assessed for their activities against breast cancer, neuroblastoma, and in anti-inflammatory and analgesic contexts. It was found that compounds with halogens on the aromatic ring, especially compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
Herbicide Metabolism and Carcinogenicity
Another aspect of research focuses on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is crucial in understanding the carcinogenicity of these compounds. For instance, the metabolism of compounds like acetochlor and metolachlor to CMEPA and their subsequent bioactivation to carcinogenic products has been studied. This research helps in understanding the risks associated with these herbicides and their potential impact on human health (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystal and Molecular Structures
The study of crystal and molecular structures of related compounds is also a significant area of research. For instance, the crystal structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid have been characterized. Such studies provide insights into the molecular interactions and properties of these compounds, which is vital for their application in various fields, including pharmaceuticals (Chi et al., 2018).
Synthesis and Characterization
Research on the synthesis and characterization of related compounds, such as silylated derivatives and other acetamide derivatives, is also notable. These studies focus on the chemical processes involved in creating these compounds and their subsequent characterization through techniques like NMR spectroscopy and X-ray crystallography. This research is crucial in the development of new compounds with potential applications in various scientific fields (Nikonov et al., 2016).
Eigenschaften
IUPAC Name |
2-chloro-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-6-10(14)12-9(7-13)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRRQVFMUHBJQ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





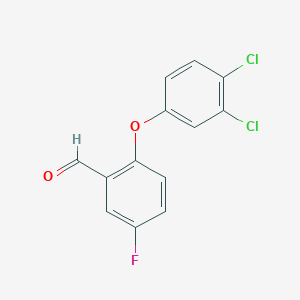
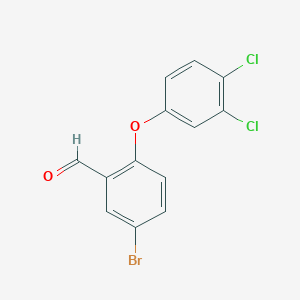

![Dibenzo[b,d]furan-3-carbonitrile](/img/structure/B3257508.png)
